PGE2 Receptor Subtype Selectivity: Class-Level Inference from Benzofuran-Thiophene Patent Series
In the benzofuran-thiophene series disclosed in WO2018210987A1, the methoxyethyl-substituted analogs demonstrate a selectivity window for EP2 over EP4 that exceeds 50-fold, whereas the corresponding methylene-linked or directly attached carboxamides show less than 10-fold selectivity [1]. While direct experimental data for the target compound is not publicly available, its structural congruence with the highly selective cluster predicts a similar selectivity advantage over simpler benzofuran-2-carboxamides.
| Evidence Dimension | EP2/EP4 selectivity ratio (predicted from patent SAR) |
|---|---|
| Target Compound Data | Predicted >50-fold selectivity for EP2 over EP4 |
| Comparator Or Baseline | Benzofuran-2-carboxamide with methylene linker: <10-fold selectivity (WO2018210987A1 Example 1-12) |
| Quantified Difference | ≥5-fold improvement in selectivity |
| Conditions | In vitro cAMP assay in HEK293 cells expressing human EP2 or EP4 receptors (patent conditions) |
Why This Matters
Higher receptor subtype selectivity reduces off-target effects in immuno-oncology applications and provides a more precise pharmacological tool for dissecting PGE2 pathways.
- [1] Benzofurane and benzothiophene derivatives as PGE2 receptor modulators, WO2018210987A1, WIPO (PCT), 2018. View Source
